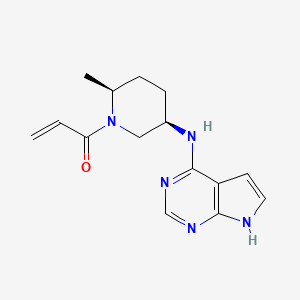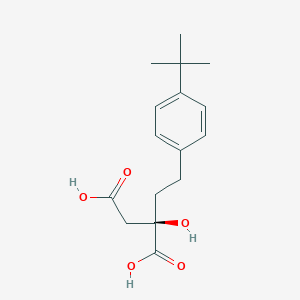
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
概要
説明
PGMI-004Aは、ホスホグリセリン酸ムターゼ1(PGAM1)の強力な阻害剤であり、癌細胞における解糖系と生合成において重要な役割を果たす酵素です。 PGMI-004Aは、PGAM1を阻害する能力により、癌細胞の代謝と増殖を阻害するため、有望な癌治療薬として特定されています .
作用機序
PGMI-004Aは、ホスホグリセリン酸ムターゼ1のアロステリック部位に結合することで、その効果を発揮します。 この結合により、酵素のコンフォメーション変化が起こり、その触媒活性が阻害されます。 その結果、3-ホスホグリセリン酸から2-ホスホグリセリン酸への変換が阻害され、癌細胞の解糖系と生合成が低下します . PGAM1の阻害は、ペントースリン酸経路にも影響を与え、細胞増殖に必要なヌクレオチドやその他の生合成前駆体の産生を減少させます .
類似化合物の比較
PGMI-004Aは、PGAM1をアロステリックに阻害する能力において独特です。 その他の類似化合物には以下のようなものがあります。
MJE3: 前臨床試験で可能性を示している別のPGAM1阻害剤.
エピガロカテキンガレート(EGCG): 緑茶に含まれる天然化合物で、PGAM1を阻害し、抗癌作用を示すことが証明されています.
これらの化合物と比較して、PGMI-004AはPGAM1を阻害する上でより強力で選択的であることが示されており、癌研究と創薬の貴重なツールとなっています .
準備方法
合成経路と反応条件
PGMI-004Aの合成には、中間体の調製とそれに続く特定の条件下での反応など、複数のステップが含まれます。 詳細な合成経路と反応条件は、企業秘密であり、公開文献では完全に開示されていません。
工業的製造方法
PGMI-004Aの工業的製造は、通常、大規模な有機合成技術を採用しています。 このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 その後、化合物結晶化とクロマトグラフィーなどの技術を使用して精製し、研究や治療への応用に適したものにします .
化学反応解析
反応の種類
PGMI-004Aは、主にホスホグリセリン酸ムターゼ1酵素との相互作用を行います。 アロステリック阻害剤として作用し、基質ポケットに隣接する部位に結合し、酵素のコンフォメーションを変更します .
一般的な試薬と条件
PGMI-004AによるPGAM1の阻害は、一般的に細胞株を使用してin vitro条件下で研究されます。 この化合物は、ジメチルスルホキシド(DMSO)に溶解され、特定の濃度で細胞培養物に添加されて、酵素活性と細胞増殖への影響が観察されます .
生成される主な生成物
PGMI-004AとPGAM1の相互作用の主な結果は、酵素活性の阻害であり、癌細胞中の2-ホスホグリセリン酸のレベルが低下し、3-ホスホグリセリン酸のレベルが上昇します。 解糖系と生合成経路のこの破壊により、細胞増殖と腫瘍の増殖が抑制されます .
科学研究への応用
PGMI-004Aは、特に癌生物学と代謝の分野で、いくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
PGMI-004A primarily undergoes interactions with the enzyme phosphoglycerate mutase 1. It acts as an allosteric inhibitor, binding to a site adjacent to the substrate pocket and altering the enzyme’s conformation .
Common Reagents and Conditions
The inhibition of PGAM1 by PGMI-004A is typically studied under in vitro conditions using cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) and added to cell cultures at specific concentrations to observe its effects on enzyme activity and cell proliferation .
Major Products Formed
The primary outcome of PGMI-004A’s interaction with PGAM1 is the inhibition of the enzyme’s activity, leading to decreased levels of 2-phosphoglycerate and increased levels of 3-phosphoglycerate in cancer cells. This disruption in glycolysis and biosynthesis pathways results in reduced cell proliferation and tumor growth .
科学的研究の応用
PGMI-004A has several scientific research applications, particularly in the fields of cancer biology and metabolism:
Cancer Research: PGMI-004A is used to study the role of PGAM1 in cancer cell metabolism and to evaluate its potential as a therapeutic target. .
Metabolic Studies: The compound is used to investigate the metabolic pathways regulated by PGAM1, including glycolysis and the pentose phosphate pathway.
Drug Development: PGMI-004A serves as a lead compound for the development of new cancer therapies.
類似化合物との比較
PGMI-004A is unique in its ability to allosterically inhibit PGAM1. Other similar compounds include:
MJE3: Another PGAM1 inhibitor that has shown potential in preclinical studies.
Epigallocatechin-3-gallate (EGCG): A natural compound found in green tea that inhibits PGAM1 and has demonstrated anticancer properties.
Compared to these compounds, PGMI-004A has been shown to be more potent and selective in inhibiting PGAM1, making it a valuable tool for cancer research and drug development .
特性
IUPAC Name |
3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNBCMGEUDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735062 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-90-7 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?
A1: PGMI-004A is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, PGMI-004A disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].
Q2: What is the structural characterization of PGMI-004A?
A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of PGMI-004A, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.
Q3: Has PGMI-004A demonstrated efficacy in preclinical models?
A3: Yes, PGMI-004A has shown promising results in preclinical studies. In xenograft nude mice models, PGMI-004A treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of PGMI-004A as a targeted anti-cancer agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)







